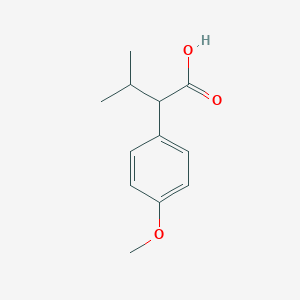

2-(4-Methoxyphenyl)-3-methylbutanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSOZXBIUKEPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965942 | |

| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51632-31-6 | |

| Record name | 4-Methoxy-α-(1-methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid (CAS No. 51632-31-6). Due to the limited availability of direct experimental data for this specific compound, this guide establishes its foundational chemical identity and presents a comparative analysis with its close structural isomers to infer its likely characteristics. The core of this document is a detailed exposition of standardized, field-proven experimental protocols for the determination of critical physicochemical parameters, including melting point, solubility, and pKa. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, ensuring a thorough understanding of the experimental choices. This guide is intended to serve as a valuable resource for researchers, enabling them to reliably characterize this and other novel chemical entities, a crucial step in the drug discovery and development pipeline.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2] A comprehensive understanding of properties such as solubility, acidity (pKa), and melting point is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[2]

This guide focuses on 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a member of the arylalkanoic acid class of compounds. This class is of significant interest in medicinal chemistry, with many members exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2] While direct experimental data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is sparse in the public domain, this guide aims to provide a robust framework for its characterization.

Chemical Identity and Comparative Analysis

The first step in characterizing any compound is to unequivocally establish its chemical identity.

Target Compound: 2-(4-Methoxyphenyl)-3-methylbutanoic acid CAS Number: 51632-31-6[3][4][5] Molecular Formula: C₁₂H₁₆O₃[3] Molecular Weight: 208.25 g/mol Structure:

Available Physicochemical Data

Direct experimental data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is limited. One source provides the following calculated values:

It is crucial to note that these are predicted values and require experimental verification.

Comparative Analysis with Structural Isomers

To gain further insight into the likely properties of the target compound, a comparative analysis with its structural isomers for which more data is available is highly instructive.

| Property | 2-(4-Methoxyphenyl)-3-methylbutanoic acid (Target) | 3-(4-Methoxyphenyl)-3-methylbutanoic acid[6] | 2-(4-Methoxyphenyl)butanoic acid[7] |

| CAS Number | 51632-31-6 | 1136-01-2 | 29644-99-3 |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 208.25 g/mol | 208.25 g/mol | 194.23 g/mol |

| Calculated XLogP3 | Not available | 2.5 | 2.3 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

Data for isomers sourced from PubChem.[6][7]

This comparative data suggests that 2-(4-Methoxyphenyl)-3-methylbutanoic acid will likely exhibit similar polarity and hydrogen bonding capabilities to its isomers.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, standardized protocols for the experimental determination of the melting point, solubility, and pKa of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Melting Point Determination

Scientific Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, a sharp melting point is a reliable indicator of purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline 2-(4-Methoxyphenyl)-3-methylbutanoic acid is finely powdered and packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The melting point is reported as a range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Scientific Rationale: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug candidates, aqueous solubility is a critical parameter influencing oral bioavailability. Solubility in various organic solvents is also important for purification and formulation.

Experimental Protocol (Thermodynamic Solubility):

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions (pH 2, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

Scientific Rationale: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa indicates its strength as an acid. This is a critical parameter for predicting a drug's behavior in different pH environments of the body, such as the stomach and intestines.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm) corresponding to the protons on the 1,4-disubstituted benzene ring.

-

Carboxylic Acid Proton: A broad singlet far downfield (typically δ 10-13 ppm).

-

Methine Proton (α-carbon): A multiplet adjacent to the aromatic ring and the isopropyl group.

-

Isopropyl Group Protons: A doublet for the two methyl groups and a multiplet for the methine proton.

-

Methoxy Group Protons: A singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).

-

Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the methoxy group being the most deshielded.

-

Aliphatic Carbons: Signals for the α-carbon, the isopropyl carbons, and the methoxy carbon in the upfield region.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-O Stretch: An absorption in the region of 1250-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 208.25).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxyl group, the isopropyl group, and cleavage of the bond between the α-carbon and the aromatic ring.

Synthesis Considerations

Arylalkanoic acids are a well-established class of compounds, and several synthetic routes can be envisioned for the preparation of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.[1] A common approach involves the alkylation of a phenylacetic acid derivative. For instance, 4-methoxyphenylacetic acid could be deprotonated with a strong base to form an enolate, which is then reacted with an appropriate alkyl halide (e.g., 2-bromopropane) to introduce the isopropyl group at the α-position. Purification would typically be achieved through recrystallization or column chromatography.

Conclusion

While direct experimental data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is not extensively documented, this guide provides a robust framework for its characterization based on its chemical identity, comparative analysis with its isomers, and established analytical protocols. The provided methodologies for determining melting point, solubility, and pKa are industry-standard and will yield reliable data crucial for any further development of this compound. The predicted spectroscopic signatures offer a basis for structural confirmation upon synthesis. It is imperative that the physicochemical properties of this and any novel compound be experimentally determined to build a solid foundation for its potential application in pharmaceutical or other scientific fields.

References

-

Chemsrc. 2-(4-methoxyphenyl)-3-methylbutanoic acid. [Link]

-

MySkinRecipes. 2-(4-Methoxyphenoxy)propanoic acid. [Link]

-

PubChem. Methyl 4-(4-methoxyphenyl)butanoate. [Link]

-

PubChem. (2S)-2-(4-methoxyphenyl)propanoic acid. [Link]

-

PubChem. 2-Methoxy-3-methylbutanoic acid. [Link]

-

PubChem. 2-(4-Methoxyphenyl)butanoic acid. [Link]

-

PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

-

Pharmacy 180. Arylalkanoic acids. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CAS#:51632-31-6 | 2-(4-methoxyphenyl)-3-methylbutanoic acid | Chemsrc [chemsrc.com]

- 4. 51632-31-6|2-(4-Methoxyphenyl)-3-methylbutanoic acid|BLD Pharm [bldpharm.com]

- 5. 2-(4-Methoxyphenyl)-3-Methylbutanoic acid | 51632-31-6 [chemicalbook.com]

- 6. 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Methoxyphenyl)butanoic acid | C11H14O3 | CID 34657 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)-3-methylbutanoic acid structural analogs

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid Structural Analogs

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of structural analogs of 2-(4-methoxyphenyl)-3-methylbutanoic acid. While the parent compound is not extensively documented in publicly available literature as a lead for a specific therapeutic target, its structural motifs—a substituted aromatic ring, a carboxylic acid, and a bulky alkyl group—are present in numerous biologically active molecules. This guide, therefore, establishes a de novo drug discovery workflow, treating the parent compound as a novel scaffold with untapped therapeutic potential.

We will dissect the core structure, propose a rationale for analog design based on established medicinal chemistry principles, detail synthetic strategies, and outline a comprehensive biological evaluation cascade. The overarching goal is to provide a practical roadmap for identifying and optimizing novel bioactive compounds derived from this chemical starting point.

Deconstruction of the Core Scaffold: 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

The parent molecule can be dissected into three primary pharmacophoric features, each offering a vector for chemical modification and structure-activity relationship (SAR) exploration.

-

The 4-Methoxyphenyl Moiety: The electron-donating methoxy group at the para position influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. Its presence also impacts the overall lipophilicity of the compound.

-

The Carboxylic Acid Group: This acidic functional group is often crucial for interacting with biological targets, particularly through ionic bonds or hydrogen bonding with amino acid residues in receptor binding pockets. It also significantly influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

-

The Isopropyl Group: This bulky, non-polar side chain contributes to the steric profile of the molecule and can engage in van der Waals interactions within a binding site. Its size and shape can be critical for achieving target selectivity.

Rationale for Analog Design: A Strategic Approach to SAR Exploration

A systematic approach to modifying the core scaffold is essential for elucidating the SAR and optimizing for potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties. The following modifications are proposed:

Modification of the Aromatic Ring

The electronic and steric properties of the phenyl ring can be fine-tuned to probe its role in target binding.

-

Positional Isomers: Moving the methoxy group to the ortho or meta positions will alter the electronic distribution and steric hindrance, providing insights into the required geometry for target interaction.

-

Electronic Modulation: Replacing the methoxy group with electron-withdrawing groups (e.g., -Cl, -F, -CF3) or other electron-donating groups (e.g., -OH, -CH3) will systematically vary the electron density of the ring.

-

Heterocyclic Replacements: Substituting the phenyl ring with heterocycles such as pyridine, thiophene, or furan can introduce new hydrogen bonding opportunities and alter the compound's metabolic stability and solubility.

Bioisosteric Replacement of the Carboxylic Acid

While often essential for activity, a carboxylic acid can lead to poor oral bioavailability and rapid metabolism. Bioisosteric replacement is a key strategy to mitigate these liabilities while retaining the desired biological activity.

-

Tetrazoles: This acidic heterocycle is a well-established bioisostere for carboxylic acids, often exhibiting improved metabolic stability and oral absorption.

-

Acyl Sulfonamides: These functional groups can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid with different physicochemical properties.

-

Hydroxamic Acids: These are often used to chelate metal ions in metalloenzyme active sites and can be a suitable replacement if such an interaction is hypothesized.

Steric Tuning of the Alkyl Side Chain

The size and shape of the isopropyl group can be modified to explore the steric tolerance of the binding pocket.

-

Homologation: Replacing the isopropyl group with smaller (ethyl) or larger (isobutyl, tert-butyl) alkyl groups will define the optimal size for this substituent.

-

Cyclic Analogs: Incorporating the alpha-carbon and the alkyl side chain into a cyclopropyl or cyclobutyl ring will introduce conformational rigidity, which can lock the molecule into a more active conformation and potentially improve selectivity.

Synthetic Strategies and Protocols

The synthesis of the proposed analogs can be achieved through versatile and well-established organic chemistry methodologies. The following section details a general synthetic approach and provides an example protocol.

General Synthetic Route: α-Arylation of a Carboxylic Acid Precursor

A convergent and flexible approach to the target analogs involves the α-arylation of a suitable butanoate derivative. This allows for the late-stage introduction of diverse aromatic and heteroaromatic moieties.

Caption: Palladium-catalyzed α-arylation workflow.

Protocol: Synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid

This protocol is an illustrative example of the synthesis of an analog with a modified aromatic ring. The direct α-arylation of carboxylic acids can be challenging; therefore, a common strategy is to use an ester derivative, followed by hydrolysis. A traceless protecting strategy for the direct α-arylation of carboxylic acids has been reported and is a viable alternative.[1]

Step 1: Esterification of 3-methylbutanoic acid

-

To a solution of 3-methylbutanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Stir the reaction mixture at reflux for 4 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-methylbutanoate.

Step 2: Palladium-Catalyzed α-Arylation

Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

To an oven-dried flask, add Pd(dba)2 (0.05 eq), tBu3P (0.10 eq), and 1-chloro-4-iodobenzene (1.0 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF, followed by methyl 3-methylbutanoate (2.5 eq).

-

Cool the mixture to -78 °C and add LiHMDS (1.0 M in THF, 5.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat at 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-(4-chlorophenyl)-3-methylbutanoate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the ester from Step 2 in a mixture of THF and water (2:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to afford 2-(4-chlorophenyl)-3-methylbutanoic acid.

Biological Evaluation Strategy: A Tiered Screening Approach

Given the lack of a known biological target for the parent compound, a broad, tiered screening approach is recommended to identify potential therapeutic applications.

Tier 1: Broad Phenotypic Screening

The initial set of synthesized analogs should be subjected to a panel of high-throughput phenotypic screens to identify any observable biological effects. This approach is agnostic to the molecular target and can uncover unexpected activities.

-

Cell Viability Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anti-proliferative activity.

-

Antimicrobial Assays: Test for activity against a representative panel of Gram-positive and Gram-negative bacteria and fungi.

-

Anti-inflammatory Assays: Use cell-based assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Tier 2: Target Deconvolution and In Vitro Characterization

If a "hit" is identified in Tier 1, the next step is to elucidate the mechanism of action and identify the molecular target.

-

Affinity Chromatography: Immobilize the active compound on a solid support to pull down its binding partners from cell lysates.

-

Computational Target Prediction: Use in silico methods based on chemical similarity to known ligands to predict potential targets.

-

Enzymatic and Receptor Binding Assays: Once a putative target is identified, confirm the interaction and determine the potency (e.g., IC50 or Ki) using purified enzymes or receptors.

Tier 3: In Vivo Efficacy and DMPK Profiling

Promising lead compounds will be advanced to in vivo studies.

-

Animal Models of Disease: Evaluate the efficacy of the compound in a relevant animal model (e.g., a tumor xenograft model for an anti-cancer agent).

-

Pharmacokinetic Studies: Determine the compound's ADME properties, including oral bioavailability, plasma half-life, and metabolic stability.

Caption: Tiered biological evaluation workflow.

Structure-Activity Relationship (SAR) Analysis: Hypothetical Data

To illustrate the process of SAR analysis, the following table presents hypothetical data from an initial screen of a small library of analogs against a hypothetical anti-inflammatory target.

| Compound ID | R1 (Aromatic Ring) | R2 (Acid Bioisostere) | R3 (Alkyl Group) | IC50 (µM) |

| Parent | 4-MeO-Ph | COOH | i-Pr | 15.2 |

| A-1 | Ph | COOH | i-Pr | 35.8 |

| A-2 | 4-Cl-Ph | COOH | i-Pr | 2.5 |

| A-3 | 4-CF3-Ph | COOH | i-Pr | 1.8 |

| A-4 | 2-MeO-Ph | COOH | i-Pr | > 50 |

| B-1 | 4-Cl-Ph | Tetrazole | i-Pr | 3.1 |

| C-1 | 4-Cl-Ph | COOH | Et | 12.6 |

| C-2 | 4-Cl-Ph | COOH | t-Bu | 8.9 |

Interpretation of Hypothetical SAR:

-

Aromatic Ring: Removal of the 4-methoxy group (A-1) is detrimental to activity. Replacing it with electron-withdrawing groups like chloro (A-2) and trifluoromethyl (A-3) significantly improves potency, suggesting that an electron-poor aromatic ring is preferred. The poor activity of the ortho-methoxy analog (A-4) indicates a potential steric clash at that position.

-

Acid Bioisostere: The tetrazole analog (B-1) retains potency comparable to the carboxylic acid (A-2), making it a promising candidate for further development with potentially improved pharmacokinetic properties.

-

Alkyl Side Chain: Both smaller (C-1) and larger (C-2) alkyl groups reduce activity compared to the isopropyl group (A-2), indicating that the steric bulk of the isopropyl group is optimal for this hypothetical target.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to the design, synthesis, and evaluation of structural analogs of 2-(4-methoxyphenyl)-3-methylbutanoic acid. By treating this molecule as a novel scaffold, we have established a framework for a de novo drug discovery program. The key to success in such a program lies in the iterative cycle of design, synthesis, and testing, with each new piece of data informing the next round of analog design. The strategies and protocols detailed herein provide a solid foundation for researchers to embark on the exploration of this chemical space and potentially uncover novel therapeutic agents.

References

-

He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749–11753. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

-

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]

-

Singh, R., & Kumar, V. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 28(7), 3019. [Link]

-

Wikipedia. (2023). Isovaleric acid. [Link]

Sources

The Therapeutic Potential of Methoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of methoxyphenyl compounds, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of leveraging this versatile chemical entity in modern drug discovery. We will explore how the electronic and steric properties of the methoxy group contribute to target engagement and pharmacological effect, and provide detailed methodologies for the synthesis and biological evaluation of promising methoxyphenyl-based drug candidates.

Introduction: The Methoxyphenyl Scaffold - A Cornerstone in Medicinal Chemistry

The seemingly simple methoxy (-OCH3) group, when appended to a phenyl ring, profoundly influences the physicochemical properties of a molecule. Its presence can enhance metabolic stability, improve membrane permeability, and provide crucial hydrogen bond accepting capabilities, all of which are desirable traits in drug design.[1] The methoxyphenyl group is a common feature in many natural products and has been successfully incorporated into a multitude of approved drugs and clinical candidates.[1] This guide will dissect the therapeutic utility of this scaffold across three major disease areas: oncology, inflammation, and neurodegeneration.

Anticancer Applications: Targeting the Machinery of Cell Division

Methoxyphenyl compounds have emerged as a significant class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

A prominent example of a methoxyphenyl-containing anticancer agent is Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum.[2] CA-4 and its synthetic analogs are potent inhibitors of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division.[3]

Methoxyphenyl compounds, particularly those with a trimethoxyphenyl 'A' ring, bind to the colchicine-binding site on β-tubulin.[4] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules.[4] The disruption of microtubule dynamics leads to a cascade of cellular events, including:

-

G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, these compounds halt the cell cycle at the G2/M transition, preventing cancer cells from progressing through mitosis.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[5]

Sources

- 1. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives | MDPI [mdpi.com]

CAS number for 2-(4-Methoxyphenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Introduction

This technical guide provides a comprehensive overview of a proposed synthetic route and analytical validation for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. As of the latest search of public chemical databases, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified, suggesting it may be a novel chemical entity. The structural similarity of this molecule to known pharmacologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, indicates its potential as a valuable research tool for drug discovery and development professionals.

This document will detail a robust synthetic pathway, provide in-depth experimental protocols, and outline the necessary analytical techniques for the structural elucidation and purity assessment of the target compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both reproducible and self-validating.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is presented in the table below. These values are computationally derived and serve as a preliminary guide for experimental work.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 46.5 Ų |

Proposed Synthetic Pathway

The synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid can be efficiently achieved through a multi-step process commencing with the readily available starting material, 3-methylbutanoic acid. The key transformation is the α-arylation of the carboxylic acid, a well-established method in modern organic synthesis.[1][2][3][4]

The proposed three-step synthesis is as follows:

-

Esterification: Protection of the carboxylic acid group as a methyl ester to prevent side reactions in the subsequent α-bromination step.

-

α-Bromination: Introduction of a bromine atom at the α-position of the methyl ester, creating a suitable electrophile for the subsequent coupling reaction.

-

Palladium-Catalyzed α-Arylation (Suzuki Coupling): Coupling of the α-bromo ester with a 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the carbon-carbon bond at the α-position.

-

Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Detailed Experimental Protocols

Step 1: Esterification of 3-Methylbutanoic Acid

Rationale: The esterification of the carboxylic acid is a crucial initial step to protect the acidic proton, which would otherwise interfere with the subsequent base-mediated α-arylation reaction. The use of methanol in the presence of a catalytic amount of sulfuric acid is a classic and cost-effective method for this transformation.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbutanoic acid (1.0 eq).

-

Add methanol (10 vol) as the solvent.

-

Carefully add concentrated sulfuric acid (0.05 eq) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methylbutanoate as a clear oil.

Step 2: α-Bromination of Methyl 3-methylbutanoate

Rationale: The introduction of a bromine atom at the α-position is achieved via a radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method is highly effective for the bromination of ester α-carbons.

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve methyl 3-methylbutanoate (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the reaction.

-

Maintain the reflux for 2-4 hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude methyl 2-bromo-3-methylbutanoate is typically used in the next step without further purification.

Step 3: Palladium-Catalyzed α-Arylation (Suzuki Coupling)

Rationale: The Suzuki coupling reaction is a powerful and versatile method for the formation of C-C bonds. In this step, the α-bromo ester is coupled with 4-methoxyphenylboronic acid using a palladium catalyst. The choice of a phosphine ligand, such as triphenylphosphine in Pd(PPh₃)₄, is critical for the efficiency of the catalytic cycle. A base, such as potassium carbonate, is required to activate the boronic acid.

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 2-bromo-3-methylbutanoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

-

Add a mixture of toluene and water (4:1) as the solvent.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-(4-methoxyphenyl)-3-methylbutanoate.

Step 4: Hydrolysis of the Methyl Ester

Rationale: The final step is the deprotection of the methyl ester to unveil the desired carboxylic acid. Saponification using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water is a mild and effective method that minimizes the risk of side reactions.

Procedure:

-

Dissolve the purified methyl 2-(4-methoxyphenyl)-3-methylbutanoate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a comprehensive analytical characterization is essential.

Caption: Analytical workflow for the validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (two doublets in the range of δ 6.8-7.2 ppm), the methoxy group singlet (around δ 3.8 ppm), the methine proton at the α-position, the methine proton at the 3-position, and the two diastereotopic methyl groups of the isopropyl moiety.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbon (around δ 175-180 ppm), the aromatic carbons, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons.

-

2D NMR (COSY, HSQC): These experiments will be crucial to confirm the connectivity between protons and carbons, definitively establishing the structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which will confirm the elemental composition and molecular formula (C₁₂H₁₆O₃).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a suitable C18 column can be employed to determine the purity of the final compound. A gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

Potential Applications in Drug Development

The structural motif of an α-aryl propionic acid is a well-known pharmacophore present in many NSAIDs, such as ibuprofen and naproxen.[5][6][7] These drugs exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes. The synthesized 2-(4-Methoxyphenyl)-3-methylbutanoic acid represents an analogue of these established drugs and could be a valuable tool for:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of known drugs and evaluating their biological activity, researchers can gain insights into the key molecular features required for efficacy and selectivity.

-

Lead Compound for Novel Therapeutics: This compound could serve as a starting point for the development of new anti-inflammatory agents with potentially improved properties, such as enhanced potency, better safety profile, or different pharmacokinetic characteristics.

-

Probing Enzyme Active Sites: As a novel ligand, it can be used in biochemical and structural biology studies to investigate the active sites of COX enzymes or other relevant biological targets.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis and characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By following the detailed protocols and analytical procedures described, researchers and drug development professionals can reliably produce and validate this potentially novel compound. The insights gained from the study of this molecule may contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Ketones," Acc. Chem. Res., 2002 , 35 (11), pp 965–975. [Link]

-

L. M. J. Zarcone, "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation," Organic Chemistry Portal, 2021 . [Link]

-

J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy," J. Am. Chem. Soc., 2019 , 141 (30), pp 12015–12024. [Link]

-

J. F. Hartwig, et al., "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy," J. Am. Chem. Soc., 2019 , 141 (30), pp 12015-12024. [Link]

-

Chad's Prep, "20.9 Properties, Synthesis, and Reactions of Carboxylic Acids," Chad's Prep. [Link]

-

S. R. Chemler, "Synthesis of ‘neoprofen’, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances," PubMed Central, 2015 . [Link]

-

N. Singh, et al., "Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models," RSC Publishing, 2023 . [Link]

-

S. K. G, et al., "Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors," International Journal of Pharmacy and Pharmaceutical Sciences, 2017 . [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the expected spectroscopic signature of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. As experimental data for this specific molecule is not widely available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach serves as a robust framework for researchers aiming to synthesize, identify, or characterize this compound.

Introduction: The Molecular Blueprint

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a chiral center at the alpha-carbon, which is substituted with a 4-methoxyphenyl (anisyl) group and an isopropyl group. Its structure suggests potential applications in medicinal chemistry and materials science, where stereochemistry and aromatic interactions are crucial. Accurate structural elucidation is paramount, and a combination of NMR, IR, and MS provides an unambiguous confirmation of its molecular identity. This guide synthesizes established spectroscopic theory to construct a detailed, predictive data set for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(4-Methoxyphenyl)-3-methylbutanoic acid, both ¹H and ¹³C NMR will offer unique and complementary insights.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal seven distinct signals. A key feature will be the diastereotopicity of the two methyl groups of the isopropyl moiety due to the adjacent chiral center (C2). Diastereotopic protons are chemically non-equivalent and are expected to resonate at different chemical shifts.[1][2][3]

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10.0-12.0 ppm. This proton is acidic and readily exchanges, leading to signal broadening.[4]

-

Aromatic Protons (AA'BB' System): The para-substituted methoxyphenyl group will exhibit a characteristic AA'BB' spin system. The two protons ortho to the methoxy group (H-3' and H-5') will be chemically equivalent and appear as a doublet, deshielded by the oxygen atom, around 6.8-7.0 ppm. The two protons meta to the methoxy group (H-2' and H-6') will also be equivalent and appear as a doublet further downfield, around 7.1-7.3 ppm, due to the influence of the alkyl chain.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8 ppm, a typical value for an aryl methyl ether.[5]

-

Alpha-Proton (α-H): The proton on the chiral carbon (C2) will be a doublet, coupled to the beta-proton. Its position will be influenced by both the aromatic ring and the carboxylic acid, predicted to be in the 3.4-3.6 ppm range.

-

Beta-Proton (β-H): This proton (on C3) is coupled to the alpha-proton and the six protons of the two methyl groups, leading to a complex multiplet (doublet of septets or similar). It is expected to appear around 2.2-2.4 ppm.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): Due to the adjacent chiral center, these two methyl groups are diastereotopic and thus chemically non-equivalent.[2] They are expected to appear as two separate doublets, each integrating to three protons, likely in the 0.9-1.1 ppm range.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (COOH) | 10.0 - 12.0 | broad s | 1H | - |

| H-2', H-6' | 7.1 - 7.3 | d | 2H | ~8-9 |

| H-3', H-5' | 6.8 - 7.0 | d | 2H | ~8-9 |

| -OCH₃ | ~3.8 | s | 3H | - |

| H-2 (α-H) | 3.4 - 3.6 | d | 1H | ~10-11 |

| H-3 (β-H) | 2.2 - 2.4 | m | 1H | - |

| H-4, H-5 (-CH₃) | 0.9 - 1.1 | d | 6H (as 2xd) | ~7 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as the two pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent, and the two isopropyl methyl carbons are rendered non-equivalent by the chiral center.[2]

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing around 175-180 ppm.[6]

-

Aromatic Carbons: The oxygen-bearing carbon (C-4') will be downfield around 158-160 ppm. The ipso-carbon (C-1') will be around 130-132 ppm. The C-2'/C-6' and C-3'/C-5' carbons will appear in the typical aromatic region of 114-130 ppm.[7]

-

Methoxy Carbon (-OCH₃): This carbon will resonate at approximately 55-56 ppm.[8][9]

-

Alpha-Carbon (α-C): The chiral carbon (C2) will be in the 50-55 ppm range.

-

Beta-Carbon (β-C): The tertiary carbon of the isopropyl group (C3) is expected around 30-35 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two diastereotopic methyl carbons will show two distinct signals in the 19-22 ppm range.[2]

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 175 - 180 |

| C-4' | 158 - 160 |

| C-1' | 130 - 132 |

| C-2', C-6' | 128 - 130 |

| C-3', C-5' | 114 - 116 |

| -OCH₃ | 55 - 56 |

| C-2 (α-C) | 50 - 55 |

| C-3 (β-C) | 30 - 35 |

| C-4, C-5 (-CH₃) | 19 - 22 (two signals) |

Experimental Protocols for NMR

A standardized protocol ensures reproducibility and high-quality data.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 2-(4-Methoxyphenyl)-3-methylbutanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm).[6]

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters (¹H):

-

Use a standard 30° or 90° pulse program.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Acquire 8-16 scans with a relaxation delay of 1-2 seconds.[10]

-

-

Acquisition Parameters (¹³C):

-

Use a proton-decoupled pulse program.

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization of NMR Workflow

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a unique fingerprint arising from the vibrational modes of the molecule's bonds.[11]

Predicted IR Absorption Bands

The IR spectrum of 2-(4-Methoxyphenyl)-3-methylbutanoic acid will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the ether linkage.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[12][13][14]

-

C-H Stretches (Aliphatic & Aromatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the isopropyl group will be just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[15]

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is predicted around 1700-1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.[13][14]

-

C=C Stretches (Aromatic): Several medium-intensity peaks are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring. A peak near 1610 cm⁻¹ is characteristic of aromatic ethers.

-

C-O Stretches (Ether & Carboxylic Acid): Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether C-O stretch will produce a strong band around 1250 cm⁻¹ (asymmetric) and another near 1030 cm⁻¹ (symmetric). The C-O stretch from the carboxylic acid will appear in the 1320-1210 cm⁻¹ range.[12]

-

C-H Bend (Aromatic Out-of-Plane): For a 1,4-disubstituted (para) benzene ring, a strong out-of-plane C-H bending vibration is expected in the 810-840 cm⁻¹ range.[16]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (Aromatic) | 3010 - 3050 | Medium |

| C-H stretch (Aliphatic) | 2870 - 2960 | Medium to strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong, sharp |

| C=C stretch (Aromatic) | 1610, 1580, 1510, 1460 | Medium |

| C-O stretch (Aryl ether, asymmetric) | ~1250 | Strong |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

| C-O stretch (Aryl ether, symmetric) | ~1030 | Medium |

| C-H bend (Aromatic, para-substituted) | 810 - 840 | Strong |

Experimental Protocol for FT-IR

Protocol for FT-IR Spectroscopy (Thin Film/Neat Liquid)

-

Instrument Background: Ensure the sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.[15]

-

Sample Preparation: If the compound is a liquid or low-melting solid, place a small drop directly onto the center of one KBr or NaCl salt plate. Place a second plate on top and gently rotate to create a thin, uniform film.[17]

-

Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder.

-

Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the salt plates with an appropriate dry solvent (e.g., dichloromethane or acetone) and store them in a desiccator.

Visualization of FT-IR Workflow

Caption: General Workflow for FT-IR Data Acquisition.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For a compound like this, Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight, while Electron Ionization (EI) would provide more extensive fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₂H₁₆O₃, giving a monoisotopic mass of approximately 208.11 g/mol .

-

Molecular Ion (M⁺): In EI-MS, the molecular ion peak at m/z = 208 would be observed, though it may be of low intensity for a carboxylic acid.[18] In ESI-MS (negative ion mode), the [M-H]⁻ ion at m/z = 207 would be prominent. In positive ion mode, adducts like [M+H]⁺ (m/z 209) or [M+Na]⁺ (m/z 231) are likely.[19]

-

Key Fragmentation Pathways (EI-MS):

-

Loss of Isopropyl Group: Cleavage of the C2-C3 bond (alpha-cleavage) would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment at m/z = 165. This is often a favorable fragmentation.

-

Loss of Carboxyl Group: Loss of the •COOH radical (45 Da) would produce a fragment at m/z = 163. Decarboxylation (loss of CO₂) is also possible, particularly after rearrangement.

-

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the Cα-C(O)OH bond, leading to the formation of a stable benzylic-type cation. This would generate a large peak at m/z = 163 [CH(C₆H₄OCH₃)(CH(CH₃)₂)]⁺.

-

Tropylium Ion Formation: The 4-methoxyphenyl group can rearrange to form a stable methoxytropylium ion at m/z = 121 . This is a very common and often base peak for compounds containing a benzyl moiety.

-

McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from one of the isopropyl methyl groups to the carbonyl oxygen, followed by cleavage. This would lead to a neutral alkene loss and a fragment at m/z = 152.

-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 163 | [M - COOH]⁺ | Loss of carboxyl radical |

| 121 | [C₈H₉O]⁺ | Methoxytropylium ion (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of CH₂O) |

| 45 | [COOH]⁺ | Carboxyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocol for ESI-MS

Protocol for Electrospray Ionization Mass Spectrometry

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[20]

-

Dilution: Take an aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode). The final concentration should be in the low µg/mL range.[20]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the ion mode (positive or negative).

-

Optimize source parameters: capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Visualization of MS Fragmentation

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By applying fundamental spectroscopic principles and drawing comparisons with structurally related molecules, we have constructed a comprehensive spectral profile. The key identifying features include the diastereotopic signals of the isopropyl group in NMR, the characteristic broad O-H and strong C=O stretches in the IR spectrum, and a likely base peak at m/z 121 in the mass spectrum. This document serves as an essential reference for any scientist involved in the synthesis, isolation, or analysis of this compound, providing a validated framework for structural confirmation.

References

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

-

Girella, M., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria University. Retrieved from [Link]

-

Jiménez, B., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Guo, K., & Li, L. (2009). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. Analytical Chemistry, 81(10), 3919–3932. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

-

Morressier. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

-

Vairamani, M., et al. (1992). Mass spectral study of derivatives of 2‐aryloxy‐2‐methylpropanoicacids. Organic Mass Spectrometry, 27(2), 271-274. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Lopez, R. O., et al. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

-

Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(16), 6293-6296. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, September 10). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Morressier. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from [Link]

-

Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 3. reddit.com [reddit.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 6. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-3-methylbutanoic Acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a member of the 2-arylalkanoic acid class of compounds. While the specific discovery and developmental history of this particular molecule are not extensively documented in prominent scientific literature, its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential relevance in medicinal chemistry and drug discovery. This document will therefore focus on its chemical classification, plausible synthetic pathways derived from established methodologies for related compounds, its physicochemical properties, and its potential as a subject for further research.

Introduction and Classification

2-(4-Methoxyphenyl)-3-methylbutanoic acid, with the CAS number 51632-31-6, belongs to the broad and pharmacologically significant class of 2-arylalkanoic acids. This class is renowned for including some of the most widely used NSAIDs, such as ibuprofen and naproxen. The core structure of these compounds features a carboxylic acid moiety attached to an alkyl chain, which is in turn bonded to an aromatic ring. The nature of the aryl group and the substitution on the alkyl chain play a crucial role in determining the biological activity of these molecules.

The defining features of 2-(4-Methoxyphenyl)-3-methylbutanoic acid are the 4-methoxyphenyl group attached to the alpha-carbon of the butanoic acid chain, and a methyl group at the beta-position. The methoxy group on the phenyl ring can influence the molecule's electronic properties and metabolic stability, while the isopropyl group at the alpha-position is a common feature in many NSAIDs, contributing to their steric and lipophilic characteristics.

Plausible Synthetic Pathways

The Boots Synthesis Analogue

The original industrial synthesis of ibuprofen, developed by the Boots Company, involved a six-step process starting from isobutylbenzene. A similar pathway can be envisioned for 2-(4-Methoxyphenyl)-3-methylbutanoic acid, starting from 4-isopropylanisole.

Experimental Protocol: Boots-Analogous Synthesis

-

Friedel-Crafts Acylation: 4-isopropylanisole is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(4-methoxy-3-isopropylphenyl)ethan-1-one.

-

Darzens Condensation: The resulting ketone undergoes a Darzens condensation with ethyl chloroacetate to form an α,β-epoxy ester.

-

Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to produce 2-(4-methoxyphenyl)-3-methylbutanal.

-

Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, 2-(4-Methoxyphenyl)-3-methylbutanoic acid, using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

The BHC Company "Green" Synthesis Analogue

A more modern and "greener" synthesis of ibuprofen was developed by the BHC Company. This three-step process is more atom-economical. A parallel approach for 2-(4-Methoxyphenyl)-3-methylbutanoic acid would also commence with 4-isopropylanisole.

Experimental Protocol: BHC-Analogous Synthesis

-

Friedel-Crafts Acylation: Similar to the Boots method, 4-isopropylanisole is acylated with acetic anhydride, often using hydrogen fluoride as both a catalyst and solvent.

-

Hydrogenation: The resulting ketone is catalytically hydrogenated to form the corresponding alcohol.

-

Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid moiety, yielding 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Diagram of a Plausible Synthetic Pathway

Caption: A plausible "green" synthetic route analogous to the BHC synthesis of ibuprofen.

Physicochemical Properties

The known physicochemical properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid are summarized in the table below. These have been compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 51632-31-6 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | 330.6 °C at 760 mmHg |

| Density | 1.087 g/cm³ |

| Melting Point | Not available |

Potential Biological Significance and Future Directions

The structural analogy of 2-(4-Methoxyphenyl)-3-methylbutanoic acid to established NSAIDs is a strong indicator of its potential biological activity. The 2-arylalkanoic acid motif is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Hypothesized Mechanism of Action

It is plausible that 2-(4-Methoxyphenyl)-3-methylbutanoic acid could act as a COX inhibitor. The carboxylic acid group is likely to be essential for binding to the active site of the enzyme, while the hydrophobic 4-methoxyphenyl and isopropyl groups would contribute to binding affinity and selectivity.

Diagram of a Potential Drug Discovery Workflow

Caption: A proposed workflow for investigating the anti-inflammatory potential of the title compound.

Future Research Directions

Given the lack of extensive research on this specific molecule, several avenues for future investigation are apparent:

-

Definitive Synthesis and Characterization: The first step would be to perform and fully document a robust synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, followed by comprehensive spectroscopic characterization.

-

In Vitro Biological Screening: The synthesized compound should be screened for its inhibitory activity against COX-1 and COX-2 enzymes to confirm the hypothesized anti-inflammatory potential.

-

In Vivo Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of inflammation and pain.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues could elucidate the key structural features required for optimal activity and selectivity.

Conclusion

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a compound of interest due to its structural placement within the pharmacologically vital class of 2-arylalkanoic acids. While its own history is not well-defined, the established knowledge surrounding its chemical relatives provides a strong foundation for its synthesis and potential biological evaluation. This technical guide has outlined plausible synthetic routes and highlighted its potential as a candidate for further investigation in the field of anti-inflammatory drug discovery. The exploration of such "undiscovered" analogues of known drugs remains a fertile ground for identifying novel therapeutic agents.

References

- Note: Due to the limited specific literature on 2-(4-Methoxyphenyl)-3-methylbutanoic acid, the following references pertain to the synthesis and properties of related and analogous compounds, which have informed the content of this guide.

-

Ibuprofen Synthesis. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. [Link]

-

2-(4-Methoxyphenyl)-3-methylbutanoic acid. ChemSrc. [Link]

-

Arylalkanoic acids. Pharmacy 180. [Link]

-

Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Molecules. [Link]

An In-depth Technical Guide to Determining the Solubility of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in various solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Solubility